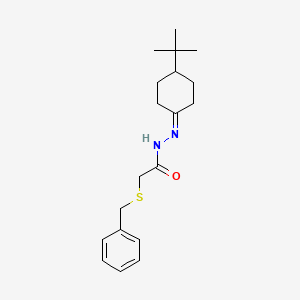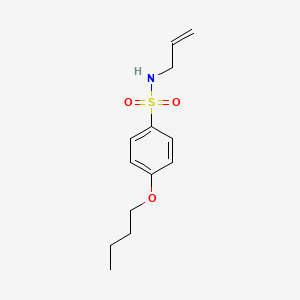
2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide, also known as BTA, is a compound that has gained attention in the scientific community due to its potential applications in various fields. BTA is a hydrazide derivative that has been synthesized using different methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide is not fully understood, but it is believed to act through multiple pathways. 2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide has been found to inhibit the activity of various enzymes, including topoisomerase II and cyclooxygenase-2. It has also been found to induce the production of reactive oxygen species, which can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide has also been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, 2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide has various advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, 2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide has shown promising results in various fields of scientific research, including anti-cancer, anti-inflammatory, and anti-bacterial properties. However, there are also limitations to using 2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide in lab experiments. 2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide is a relatively new compound, and its full potential is not yet fully understood. Additionally, more research is needed to determine the optimal dosage and concentration for 2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide in different applications.
Future Directions
There are various future directions for the study of 2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide. One potential direction is the study of 2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide in combination with other compounds to enhance its anti-cancer properties. Additionally, more research is needed to determine the optimal dosage and concentration for 2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide in different applications. Further studies are also needed to determine the mechanism of action of 2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide and to fully understand its potential applications in various fields of scientific research.
In conclusion, 2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide, also known as 2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide, is a compound that has shown promising results in various fields of scientific research. 2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide has been synthesized using different methods and has been studied for its anti-cancer, anti-inflammatory, and anti-bacterial properties. While there are limitations to using 2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide in lab experiments, there are also various future directions for the study of this compound. Further research is needed to fully understand the potential applications of 2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide in different fields of scientific research.
Synthesis Methods
2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide can be synthesized using different methods, including the reaction of 2-bromoacetophenone with thiourea followed by the reaction with tert-butylcyclohexanone and hydrazine hydrate. Another method involves the reaction of 2-acetylthiophene with benzyl isothiocyanate followed by the reaction with tert-butylcyclohexanone and hydrazine hydrate. Both methods result in the formation of 2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide with high yields.
Scientific Research Applications
2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, where it has been found to inhibit the growth of cancer cells by inducing apoptosis. 2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide has also been studied for its anti-inflammatory properties, where it has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide has been studied for its anti-bacterial properties, where it has been found to inhibit the growth of various bacterial strains.
properties
IUPAC Name |
2-benzylsulfanyl-N-[(4-tert-butylcyclohexylidene)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2OS/c1-19(2,3)16-9-11-17(12-10-16)20-21-18(22)14-23-13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYSHSYMOOGDTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=NNC(=O)CSCC2=CC=CC=C2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfanyl)-N'-(4-tert-butylcyclohexylidene)acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(butyrylamino)(3-nitrophenyl)methyl]-2-naphthyl acetate](/img/structure/B5170964.png)

![4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5170979.png)
![2-(4-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5170984.png)
![2-methoxyethyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5170988.png)


![2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(6-methyl-2-pyridinyl)ethyl]acetamide](/img/structure/B5171006.png)

![2-{[3-(4-isopropylphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5171033.png)

![2,2-dimethyl-8-(methylthio)-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5171038.png)

